molecular formula C8H12N2OS B13067529 3-Amino-3-(5-methylthiophen-3-yl)propanamide

3-Amino-3-(5-methylthiophen-3-yl)propanamide

Cat. No.: B13067529
M. Wt: 184.26 g/mol
InChI Key: CWJVSJQHZNIJSW-UHFFFAOYSA-N
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Description

3-Amino-3-(5-methylthiophen-3-yl)propanamide (CAS: 1867625-10-2) is a chiral small molecule with the molecular formula C₈H₁₂N₂OS and a molecular weight of 184.26 g/mol . The compound features a thiophene ring substituted with a methyl group at the 5-position and an amino-propanamide side chain at the 3-position. The (3S)-enantiomer is specifically documented, highlighting its stereochemical relevance .

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

3-amino-3-(5-methylthiophen-3-yl)propanamide

InChI

InChI=1S/C8H12N2OS/c1-5-2-6(4-12-5)7(9)3-8(10)11/h2,4,7H,3,9H2,1H3,(H2,10,11)

InChI Key

CWJVSJQHZNIJSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-methylthiophen-3-yl)propanamide typically involves the reaction of 5-methylthiophene-3-carboxylic acid with appropriate amines under controlled conditions. The process may include steps such as:

    Esterification: Conversion of 5-methylthiophene-3-carboxylic acid to its ester derivative.

    Amidation: Reaction of the ester with ammonia or an amine to form the amide.

    Reduction: Reduction of the amide to the corresponding amine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-methylthiophen-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the amide group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the thiophene ring, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, alkylating agents.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

    Substituted Thiophenes: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3-Amino-3-(5-methylthiophen-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-methylthiophen-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chlorophenyl Derivatives

  • (3S)-3-Amino-3-(4-chlorophenyl)propanamide (CAS: 1308301-15-6): Molecular formula: C₉H₁₁ClN₂O Molecular weight: 198.65 g/mol Key differences: Replaces the 5-methylthiophen-3-yl group with a 4-chlorophenyl ring.
  • (3R)-3-Amino-3-(3-chlorophenyl)propanamide hydrochloride (CAS: 1376000-87-1): Molecular formula: C₉H₁₂Cl₂N₂O Molecular weight: 235.11 g/mol Key differences: The 3-chlorophenyl substitution and hydrochloride salt form enhance polarity and solubility. The (3R)-configuration may lead to divergent stereoselective interactions .

Hydroxyimino Derivatives

  • 3-Amino-3-(hydroxyimino)-N-[2-(alkyl)phenyl]propanamides (e.g., compounds 23–25): Structural features: Replace the thiophene ring with hydroxyimino (N-OH) and substituted phenyl groups. Biological activity: Act as potent inhibitors of lysine-specific demethylase 1 (LSD1), with IC₅₀ values in the nanomolar range. Compound 23 (N-[2-(mercapto)phenyl] variant) exhibits a melting point of 324–325°C, indicating high crystallinity .

Heterocyclic Analogues

Thiazole- and Furan-Containing Compounds

  • N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) :
    • Molecular formula : C₁₆H₁₄FN₃O₂
    • Key differences : Incorporates a thiazole ring and furan substituent instead of thiophene. Demonstrates anticancer activity via inhibition of KPNB1 (importin-β), with potent cell-based assay results .

Triazole Derivatives

  • Exhibits tautomerism, as confirmed by NMR studies .

Table 1: Key Properties of 3-Amino-3-(5-methylthiophen-3-yl)propanamide and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C) Biological Activity
This compound C₈H₁₂N₂OS 184.26 5-Methylthiophen-3-yl Not reported Undocumented
(3S)-3-Amino-3-(4-chlorophenyl)propanamide C₉H₁₁ClN₂O 198.65 4-Chlorophenyl Not reported Undocumented
Compound 23 (Hydroxyimino derivative) C₉H₁₀N₄O₂S 238.27 2-Mercaptophenyl 324–325 LSD1 inhibition
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide C₁₆H₁₄FN₃O₂ 307.31 Thiazole, furan Not reported KPNB1 inhibition, anticancer

Biological Activity

3-Amino-3-(5-methylthiophen-3-yl)propanamide is an organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C9H12N2OSC_9H_{12}N_2OS, with a molecular weight of approximately 184.26 g/mol. The compound features a thiophene ring substituted with a methyl group, which contributes to its unique chemical properties.

Synthesis Steps:

  • Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine substituents.
  • Amination: The brominated thiophene undergoes nucleophilic substitution with ammonia or an amine to introduce the amino group.
  • Propanamide Formation: The resulting amino-thiophene is reacted with acrylonitrile or similar compounds to form the propanamide group.

These steps highlight the synthetic pathways that can be employed to obtain this compound, allowing for further exploration of its biological activities.

Biological Activity

Research indicates that compounds with thiophene moieties often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections summarize key findings regarding the biological activity of this compound.

Antioxidant Activity

Studies have shown that similar thiophene derivatives possess significant antioxidant capabilities. For instance, compounds with structural similarities to this compound have demonstrated the ability to inhibit lipid peroxidation and scavenge free radicals in vitro. This suggests potential applications in preventing oxidative stress-related diseases.

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may interact with various enzymes:

Enzyme Inhibition Type IC50 Value
Cholinesterase (ChE)Noncompetitive1.21 µM
UreasePotent inhibitorNot specified

These findings suggest that the compound could be a candidate for treating conditions like Alzheimer's disease through its action on cholinesterases and other relevant pathways.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Hydrogen Bonding: The amino and thiophene groups can form hydrogen bonds with target proteins, potentially modulating their activity.
  • Redox Reactions: The presence of sulfur in the thiophene ring may facilitate redox reactions, contributing to antioxidant properties.
  • Molecular Docking Studies: Computational studies indicate that the compound can effectively dock with active sites of various enzymes, suggesting a basis for its inhibitory effects.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

  • Antioxidant Studies: In vitro experiments demonstrated significant inhibition of TBARS formation in rat brain homogenates, indicating strong antioxidant activity.
  • Enzyme Inhibition Research: A series of derivatives were screened for their ability to inhibit cholinesterases and urease, revealing promising candidates for further pharmacological development.

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